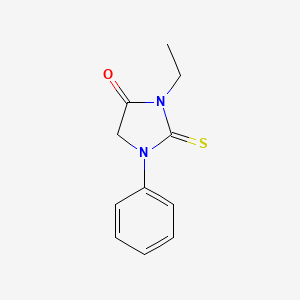

3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one

CAS No.: 37021-14-0

Cat. No.: VC3905594

Molecular Formula: C11H12N2OS

Molecular Weight: 220.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37021-14-0 |

|---|---|

| Molecular Formula | C11H12N2OS |

| Molecular Weight | 220.29 g/mol |

| IUPAC Name | 3-ethyl-1-phenyl-2-sulfanylideneimidazolidin-4-one |

| Standard InChI | InChI=1S/C11H12N2OS/c1-2-12-10(14)8-13(11(12)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

| Standard InChI Key | UYPCZQJGNPASBR-UHFFFAOYSA-N |

| SMILES | CCN1C(=O)CN(C1=S)C2=CC=CC=C2 |

| Canonical SMILES | CCN1C(=O)CN(C1=S)C2=CC=CC=C2 |

Introduction

Chemical Identification and Structural Features

IUPAC Nomenclature and Molecular Identity

The systematic IUPAC name for this compound is 3-ethyl-1-phenyl-2-sulfanylideneimidazolidin-4-one, reflecting its substitution pattern on the imidazolidinone core. Key identifiers include:

The structure comprises a five-membered imidazolidinone ring with a sulfur atom at position 2 (thioxo group), an ethyl substituent at position 3, and a phenyl group at position 1. This arrangement confers distinct electronic and steric properties, influencing its chemical behavior .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by three key sites:

-

Thioxo Group (C=S): Susceptible to oxidation (e.g., to sulfoxides or sulfones) and nucleophilic substitution. For instance, 3-methyl-1-phenyl-2-thioxoimidazolidin-4-one undergoes oxidation with hydrogen peroxide to yield sulfoxide derivatives .

-

Carbonyl Group (C=O): May participate in condensation or reduction reactions. Sodium borohydride (NaBH₄) reduces analogous carbonyls to secondary alcohols .

-

Ethyl and Phenyl Substituents: The ethyl group can undergo dehydrogenation, while the phenyl ring is amenable to electrophilic aromatic substitution (e.g., nitration, sulfonation) .

Research Applications and Biological Relevance

Medicinal Chemistry

Though direct bioactivity data for 3-ethyl-1-phenyl-2-thioxoimidazolidin-4-one are sparse, structurally related compounds exhibit antimicrobial and antiviral properties. For example, 3-(2-hydroxy-1-phenylethyl)-2-thioxoimidazolidin-4-one (CAS 338777-60-9) has been explored for its inhibitory effects on viral proteases . The ethyl and phenyl groups in the target compound may enhance binding affinity to hydrophobic enzyme pockets, warranting further pharmacological screening .

Materials Science

The thioxo group’s electron-withdrawing nature makes this compound a candidate for designing conductive polymers or coordination complexes. Similar imidazolidinones serve as ligands in asymmetric catalysis, leveraging their chiral centers to induce enantioselectivity .

Comparative Analysis with Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one | 37021-14-0 | C₁₁H₁₂N₂OS | 220.29 | Ethyl, phenyl |

| 1-Ethyl-3-methyl-2-thioxoimidazolidin-4-one | 67990-13-0 | C₆H₁₀N₂OS | 158.22 | Ethyl, methyl |

| 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one | 80944-82-7 | C₁₀H₁₀N₂OS | 206.27 | Methyl, phenyl |

| 3-(2-Hydroxy-1-phenylethyl)-2-thioxoimidazolidin-4-one | 338777-60-9 | C₁₁H₁₂N₂O₂S | 236.29 | Hydroxy-phenylethyl |

The ethyl-phenyl substitution in the target compound confers higher molecular weight and lipophilicity compared to methyl-substituted analogs, potentially enhancing its utility in drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume